![molecular formula C11H17Cl2NO B1432802 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride CAS No. 1864063-66-0](/img/structure/B1432802.png)
5-(3-Chlorophenoxy)pentan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Chlorophenols and Environmental Considerations
Chlorophenols, including compounds structurally related to "5-(3-Chlorophenoxy)pentan-1-amine hydrochloride," have been studied extensively due to their environmental impact and chemical properties. Chlorophenols are recognized for their role as precursors to dioxins in thermal processes, such as Municipal Solid Waste Incineration (MSWI). A study by Peng et al. (2016) highlights the correlation between chlorophenols and dioxins, emphasizing the importance of understanding the pathways through which chlorophenols contribute to environmental pollution and their potential transformation into more harmful compounds like dioxins through incomplete combustion and other chemical reactions (Peng et al., 2016).
Pentane-1,5-diol in Dermatology
Research on pentane-1,5-diol, a compound with a similar pentane backbone to "5-(3-Chlorophenoxy)pentan-1-amine hydrochloride," has been conducted in the context of dermatology. Sundberg and Faergemann (2008) evaluated the efficacy and safety of pentane-1,5-diol in topical pharmaceutical formulations, finding it to be effective and safe for use, highlighting its potential benefits over other diols in drug delivery and antimicrobial properties (Sundberg & Faergemann, 2008).
properties
IUPAC Name |
5-(3-chlorophenoxy)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13;/h4-6,9H,1-3,7-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCPFIHGCFFQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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